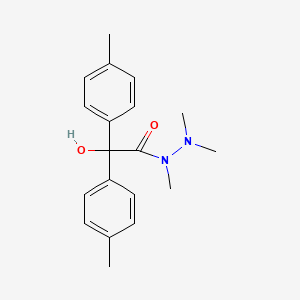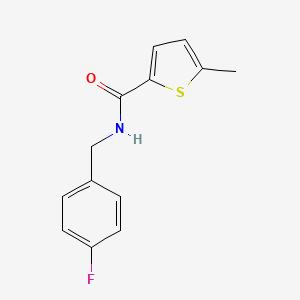
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide, also known as PTAA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTAA is a complex molecule with a unique structure that makes it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA replication and/or protein synthesis. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to bind to DNA and inhibit its replication, leading to cell death. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects:
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have antimicrobial activity by inhibiting the growth of bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide in lab experiments is its unique structure, which makes it an attractive target for drug development. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to have a wide range of therapeutic applications, including anticancer and antimicrobial activity. One limitation of using N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide. One direction is to further elucidate its mechanism of action and identify potential targets for drug development. Another direction is to investigate its potential therapeutic applications in vivo, including its efficacy and toxicity in animal models. Additionally, further research is needed to optimize the synthesis method of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide and develop more efficient and cost-effective methods for its production.
In conclusion, N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide is a novel compound with potential therapeutic applications in the field of medicinal chemistry. Its unique structure and wide range of therapeutic applications make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Métodos De Síntesis
The synthesis of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2-diaminoethane to form the corresponding amide. The amide is then subjected to a series of reactions that ultimately lead to the formation of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-formyl-7-phenyl-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-9-19-15(22)14-13-12-11(6-7-17-16(12)23-14)20(8-18-13)10-4-2-1-3-5-10/h1-9H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNWWGAXJNRWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(SC4=NC=CC2=C34)C(=O)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)


![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)

![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)

![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)